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Compound of Interest

Compound Name:
2-Bromo-5-fluoropyridine-4-

carbonitrile

Cat. No.: B1379351 Get Quote

An In-Depth Technical Guide to 2-Bromo-5-fluoropyridine-4-carbonitrile: Structure,

Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and

professionals in drug development on the chemical structure, properties, synthesis, and

handling of 2-Bromo-5-fluoropyridine-4-carbonitrile. As a substituted pyridine, this

compound is a valuable building block in medicinal chemistry and materials science.

Section 1: Chemical Structure and Physicochemical
Properties
2-Bromo-5-fluoropyridine-4-carbonitrile is a heterocyclic organic compound featuring a

pyridine ring substituted with a bromo group at position 2, a fluoro group at position 5, and a

nitrile (carbonitrile) group at position 4. This specific arrangement of electron-withdrawing

groups (bromo, fluoro, and nitrile) on the pyridine core makes it a highly versatile intermediate

for various chemical transformations, particularly in creating complex molecular architectures.

[1][2]

The bromine atom at the 2-position is particularly susceptible to displacement or participation in

cross-coupling reactions, while the nitrile and fluorine substituents modulate the electronic

properties and reactivity of the pyridine ring.
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Table 1: Physicochemical Properties of 2-Bromo-5-fluoropyridine-4-carbonitrile

Property Value Reference

IUPAC Name
2-bromo-5-fluoropyridine-4-

carbonitrile
[3]

CAS Number 1360937-97-9

Not explicitly found, but related

compounds are well-

documented.

Molecular Formula C₆H₂BrFN₂ [3]

Molecular Weight 201.00 g/mol [3]

Appearance
Expected to be a solid at room

temperature
[2][4]

Topological Polar Surface Area 36.7 Å² [3]

Hydrogen Bond Donor Count 0 [3]

Hydrogen Bond Acceptor

Count
3 [3]

Complexity 164 [3]

Section 2: Synthesis of 2-Bromo-5-fluoropyridine-4-
carbonitrile
The synthesis of 2-Bromo-5-fluoropyridine-4-carbonitrile is most effectively achieved

through a Sandmeyer reaction, a cornerstone transformation in aromatic chemistry for

converting an arylamine into an aryl halide via a diazonium salt intermediate.[5][6] This method

offers a reliable pathway to introduce a bromine atom onto the pyridine ring, a transformation

that is often difficult to achieve through direct electrophilic substitution due to the electron-

deficient nature of the pyridine ring.

The logical precursor for this synthesis is 2-Amino-5-fluoropyridine-4-carbonitrile. The

synthesis, therefore, is a two-stage process:
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Diazotization: The conversion of the primary amino group of the precursor into a diazonium

salt.

Sandmeyer Reaction: The copper(I) bromide-catalyzed displacement of the diazonium group

with a bromide ion.

Below is a diagram illustrating the overall synthetic workflow.

Starting Material

Step 1: Diazotization

Step 2: Sandmeyer Reaction

2-Amino-5-fluoropyridine-4-carbonitrile

Diazonium Salt Intermediate
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2-Bromo-5-fluoropyridine-4-carbonitrile

  CuBr
  Heat
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Caption: Synthetic workflow for 2-Bromo-5-fluoropyridine-4-carbonitrile.

Section 3: Mechanistic Insights
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr)

mechanism.[5] Understanding this mechanism is crucial for optimizing reaction conditions and

minimizing side products.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1379351?utm_src=pdf-body-img
https://www.benchchem.com/product/b1379351?utm_src=pdf-body
https://en.wikipedia.org/wiki/Sandmeyer_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formation of the Diazonium Salt: In a cold acidic solution (typically 0-5 °C), sodium nitrite

(NaNO₂) reacts with hydrobromic acid (HBr) to form nitrous acid (HONO). The 2-amino

group on the pyridine ring then attacks the protonated nitrous acid, and after a series of

proton transfers and the elimination of water, the stable aryl diazonium salt is formed. This

step is performed at low temperatures because diazonium salts are generally unstable and

can decompose prematurely at higher temperatures.

Single Electron Transfer (SET): The copper(I) catalyst (from CuBr) initiates the core

transformation by transferring a single electron to the diazonium salt.

Dediazoniation and Radical Formation: The resulting diazonium radical is highly unstable

and rapidly loses dinitrogen gas (N₂), a thermodynamically favorable process that drives the

reaction forward. This cleavage generates an aryl radical.

Halogen Transfer and Catalyst Regeneration: The aryl radical abstracts a bromine atom from

a copper(II) bromide species (formed in the initial SET step), yielding the final product, 2-
Bromo-5-fluoropyridine-4-carbonitrile. This step also regenerates the copper(I) catalyst,

allowing it to participate in another catalytic cycle.

Aryl Diazonium
Salt (Ar-N₂⁺)

Aryl Diazonium
Radical (Ar-N₂•)

 + Cu(I)Br
- Cu(II)Br₂

Aryl Radical
(Ar•)

 - N₂ (gas)

Aryl Bromide
(Ar-Br)

 + Cu(II)Br₂
- Cu(I)Br

Click to download full resolution via product page

Caption: Catalytic cycle of the Sandmeyer bromination reaction.

Section 4: Experimental Protocol
This protocol is a representative procedure based on established Sandmeyer reaction

methodologies.[5][6][7] Researchers should adapt it based on laboratory conditions and scale.

Materials and Reagents:

2-Amino-5-fluoropyridine-4-carbonitrile
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Hydrobromic acid (HBr, 48% aq.)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ice

Procedure:

Part A: Diazotization

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and

dropping funnel, suspend 2-Amino-5-fluoropyridine-4-carbonitrile (1.0 eq) in a solution of

48% hydrobromic acid.

Cool the mixture to 0-5 °C using an ice-salt bath. Stir vigorously to maintain a fine

suspension.

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes,

ensuring the internal temperature does not exceed 5 °C.

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an

additional 20-30 minutes.

Part B: Sandmeyer Reaction and Workup

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48%

HBr.

Slowly add the cold diazonium salt solution from Part A to the CuBr solution. Vigorous

evolution of nitrogen gas will be observed. Control the rate of addition to manage the

effervescence.

Once the addition is complete, warm the reaction mixture to room temperature and then heat

to 50-60 °C for 1-2 hours, or until gas evolution ceases, to ensure the reaction goes to

completion.

Cool the mixture to room temperature and extract the product with an organic solvent like

dichloromethane or ethyl acetate (3x volumes).

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution (to neutralize excess acid), and finally with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure.

Part C: Purification

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Bromo-5-
fluoropyridine-4-carbonitrile.

Section 5: Safety and Handling
2-Bromo-5-fluoropyridine-4-carbonitrile and its precursors should be handled with care in a

well-ventilated fume hood.[8][9]

Hazard Statements: Similar halogenated pyridines are harmful if swallowed, in contact with

skin, or if inhaled. They can cause serious eye irritation and skin irritation.[8]

Precautionary Measures:

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.[8][10]
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Avoid breathing dust, fumes, or vapors.[9]

Wash hands thoroughly after handling.

Keep containers tightly sealed when not in use.[10]

Reaction Hazards: The diazotization step can be hazardous if not properly controlled.

Diazonium salts can be explosive when isolated and dry. Always keep them in solution and

at low temperatures. The Sandmeyer reaction is exothermic and involves the evolution of

nitrogen gas; ensure adequate pressure relief and temperature control.

Section 6: Applications in Research and
Development
2-Bromo-5-fluoropyridine-4-carbonitrile is a valuable building block for the synthesis of more

complex molecules, primarily in the pharmaceutical and agrochemical industries.[1][2][4]

Drug Discovery: The pyridine scaffold is a common motif in biologically active compounds.

This intermediate can be used to synthesize novel kinase inhibitors, receptor antagonists,

and other potential therapeutic agents.[11] The bromo substituent serves as a versatile

handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira,

Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore

structure-activity relationships (SAR).[1][12]

Materials Science: Fluorinated organic compounds are used in the development of advanced

materials, such as polymers and liquid crystals, due to their unique electronic and physical

properties.[13]

The strategic placement of three distinct functional groups provides a platform for sequential

and selective reactions, making this compound a powerful tool for constructing molecules with

precisely controlled architectures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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